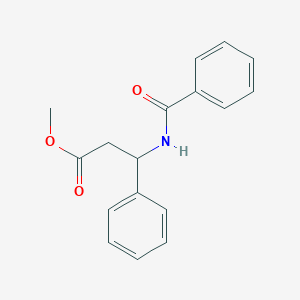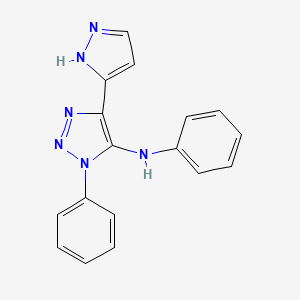![molecular formula C15H16ClN3O4S B5917445 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide, also known as CNP-BSA, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways. PKC is involved in a wide range of physiological processes, including cell growth, differentiation, and apoptosis. CNP-BSA has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
作用機序
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC requires the binding of two molecules, diacylglycerol (DAG) and Ca2+, to its regulatory domain for activation. This compound competes with DAG for binding to the regulatory domain, thereby preventing the activation of PKC. This results in the inhibition of downstream signaling pathways that are dependent on PKC activity.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain.
実験室実験の利点と制限
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various physiological processes. It is also relatively stable and easy to handle, making it suitable for use in cell culture and animal studies. However, this compound has some limitations as well. It has a relatively short half-life in vivo, making it difficult to use in long-term studies. In addition, its inhibitory effects on PKC may be non-specific, leading to off-target effects.
将来の方向性
There are several future directions for research on N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of downstream targets of PKC that are involved in the development and progression of diseases such as cancer and cardiovascular diseases. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects. Overall, this compound is a valuable research tool with potential therapeutic applications in various diseases.
合成法
The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide involves the reaction of 4-chloro-2-nitroaniline with 3-aminopropylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of this compound. The compound is then purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry.
科学的研究の応用
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively used in scientific research as a potent inhibitor of PKC. It has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, and PKCγ. The compound has been used to study the role of PKC in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders.
特性
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-7-8-14(15(11-12)19(20)21)17-9-4-10-18-24(22,23)13-5-2-1-3-6-13/h1-3,5-8,11,17-18H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKGPOYJKKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)

![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
